N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
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Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C16H12N6O3 and its molecular weight is 336.311. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide” is a derivative of quinoxaline . Quinoxaline derivatives have been studied for their wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects . .
Mode of Action
Given its structural similarity to other quinoxaline derivatives, it may share similar mechanisms of action, such as interacting with various enzymes or receptors to exert its effects .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, but the specifics would depend on the exact structure of the compound and its targets .
Result of Action
The compound has been associated with anti-inflammatory, analgesic, and antitumor activities . .
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3/c1-9-6-12(21-24-9)15-20-14(25-22-15)8-18-16(23)13-7-17-10-4-2-3-5-11(10)19-13/h2-7H,8H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDZNBPDGFEFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.